molecular formula C7H6ClF3N2O2 B1479509 1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098036-12-3

1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1479509
CAS RN: 2098036-12-3
M. Wt: 242.58 g/mol
InChI Key: AIPUWUKSSGPJGH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as CEPTA, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). CEPTA is an important tool for researchers who are studying the role of COX-2 in inflammation, cancer, and other diseases. CEPTA has been used in numerous laboratory experiments to understand the biochemical and physiological effects of COX-2 inhibition.

Scientific Research Applications

Heterocyclic Compounds and Their Biological Activities

Heterocyclic compounds, such as pyrazole carboxylic acid derivatives, serve as the cornerstone for synthesizing various biologically active compounds in organic chemistry. These structures are highlighted for their significant biological activities, encompassing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. A comprehensive review on the synthesis and biological applications of pyrazole carboxylic acid derivatives illustrates the diverse synthetic methodologies and their potential in medicinal chemistry, underscoring their importance across a range of therapeutic areas (Cetin, 2020).

Anticancer Agent Development via Knoevenagel Condensation

Knoevenagel condensation plays a pivotal role in generating α, β-unsaturated ketones/carboxylic acids, contributing significantly to the development of anticancer agents. This reaction, when applied to pharmacophoric aldehydes and active methylenes, produces a library of chemical compounds. These compounds have shown remarkable anticancer activity, targeting various cancer markers with nanomolar to micromolar effectiveness. The review highlights the efficiency of Knoevenagel condensation in producing pharmacologically interesting molecules, particularly those with anticancer properties, and discusses the structural activity relationships and potential modes of action (Tokala, Bora, & Shankaraiah, 2022).

Anti-inflammatory and Antibacterial Applications of Trifluoromethylpyrazoles

Trifluoromethylpyrazoles, particularly those with a trifluoromethyl group positioned at the 3- or 5-positions on the pyrazole nucleus, have garnered attention for their anti-inflammatory and antibacterial capabilities. These compounds' activity profiles vary significantly with the location of the trifluoromethyl group, underscoring the importance of structural nuances in medicinal chemistry. This review consolidates data from 2000 to 2015, providing insights into the development of novel anti-inflammatory and antibacterial agents with minimized side effects, emphasizing the significance of trifluoromethylpyrazoles in therapeutic applications (Kaur, Kumar, & Gupta, 2015).

properties

IUPAC Name

2-(2-chloroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPUWUKSSGPJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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